molecular formula C14H11ClN6O4S B2523837 N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-nitrobenzenesulfonamide CAS No. 897623-80-2

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-nitrobenzenesulfonamide

Cat. No.: B2523837
CAS No.: 897623-80-2
M. Wt: 394.79
InChI Key: RPPFIHFMGVGCPU-UHFFFAOYSA-N
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Description

N-((1-(4-Chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-nitrobenzenesulfonamide is a sulfonamide derivative featuring a tetrazole core substituted with a 4-chlorophenyl group and a methylene-linked 4-nitrobenzenesulfonamide moiety. Its molecular formula is C₁₄H₁₀ClN₆O₄S, with a molecular weight of 417.78 g/mol.

Properties

IUPAC Name

N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN6O4S/c15-10-1-3-11(4-2-10)20-14(17-18-19-20)9-16-26(24,25)13-7-5-12(6-8-13)21(22)23/h1-8,16H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPPFIHFMGVGCPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=NN=N2)CNS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-nitrobenzenesulfonamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an azide with a nitrile. For instance, 4-chlorophenyl azide can react with a nitrile under acidic conditions to form the tetrazole ring.

    Sulfonamide Formation: The nitrobenzenesulfonamide moiety is introduced by reacting 4-nitrobenzenesulfonyl chloride with an appropriate amine under basic conditions.

    Coupling Reaction: The final step involves coupling the tetrazole derivative with the sulfonamide derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amine, which can further participate in various chemical reactions.

    Coupling Reactions: The tetrazole ring can participate in coupling reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

    Coupling: Reagents like EDCI or DCC (dicyclohexylcarbodiimide) are used in the presence of bases like triethylamine.

Major Products

    Reduction of Nitro Group: Produces an amine derivative.

    Substitution on Chlorophenyl Group: Leads to various substituted phenyl derivatives.

    Coupling Reactions: Forms new C-N or C-C bonds, expanding the molecular complexity.

Scientific Research Applications

The compound exhibits notable biological activities, particularly in the following areas:

1. Antimicrobial Activity

  • N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-nitrobenzenesulfonamide has demonstrated significant antibacterial and antifungal properties. Similar compounds have been shown to inhibit bacterial growth effectively, suggesting potential therapeutic applications in treating infections .

2. Anticancer Potential

  • The structural components of this compound may confer anticancer properties. Research indicates that compounds with tetrazole rings can interact with various cellular targets, leading to apoptosis in cancer cells .

3. Anti-inflammatory Effects

  • Studies suggest that this compound may also exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases .

Case Studies

Several case studies have explored the biological effects of this compound:

Study FocusObjectiveFindings
Antimicrobial Activity (2024) Assess efficacy against Gram-positive and Gram-negative bacteriaSignificant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL)
Anticancer Activity Evaluation (2023) Evaluate cytotoxic effects on human breast cancer cells (MCF-7)Dose-dependent decrease in cell viability (IC50 = 15 µM after 48 hours)
Inflammation Model Study (2025) Investigate anti-inflammatory properties using LPS-stimulated macrophagesReduction of TNF-alpha and IL-6 levels by approximately 50% compared to controls

Mechanism of Action

The mechanism of action of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing it to bind to enzymes or receptors that recognize such functional groups. The nitrobenzenesulfonamide moiety can interact with various proteins, potentially inhibiting their function or altering their activity.

Comparison with Similar Compounds

Physicochemical and Spectral Comparisons

Melting Points and Solubility

Compound Melting Point (°C) Solubility Trends
Target Compound Not Reported Likely low (nitro/sulfonamide)
5h (Sulfoximine) 132–134 Moderate (polar sulfoximine)
Losartan 183–185 High (due to carboxylate)

IR and NMR Spectral Features

  • Target Compound: IR: Expected strong ν(NO₂) at ~1520 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric); ν(S=O) at 1170–1300 cm⁻¹ . ¹H NMR: Aromatic protons (4-chlorophenyl) at δ 7.4–7.6 ppm; methylene (CH₂) near δ 5.3–5.4 ppm (cf. , compound 8: δ 5.38 ppm for CH₂) .
  • N-((1-Adamantyl-1H-tetrazol-5-yl)(4-chlorophenyl)methyl)S-Ethyl-S-Phenyl Sulfoximine (5h) :

    • ¹H NMR : Adamantyl protons at δ 1.6–2.1 ppm ; ethyl group at δ 1.2–1.4 ppm .

Biological Activity

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-nitrobenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structural features, synthesis, and biological activity, supported by data tables and relevant research findings.

Structural Features

The compound features several notable structural components:

  • Tetrazole Ring : Known for enhancing binding affinity to various biological targets.
  • 4-Chlorophenyl Group : Contributes to the compound's chemical reactivity and potential pharmacological effects.
  • 4-Nitrobenzenesulfonamide Moiety : Imparts additional biological activity, particularly in antimicrobial and anticancer applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the tetrazole ring via cyclization reactions.
  • Introduction of the 4-chlorophenyl and 4-nitrobenzenesulfonamide groups through substitution reactions.

Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets, influenced by its unique structural features. Below are some key areas of activity:

Antimicrobial Activity

Research indicates that compounds similar to this sulfonamide exhibit significant antimicrobial properties. For instance, studies have shown that derivatives possess moderate to strong activity against bacteria such as Salmonella typhi and Bacillus subtilis .

Anticancer Properties

The tetrazole moiety is known for its anticancer potential. Compounds containing tetrazole rings have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Enzyme Inhibition

The compound has demonstrated potential as an enzyme inhibitor, particularly against acetylcholinesterase and urease, which are crucial in various physiological processes .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Antiplasmodial Action : A study on 4-nitrobenzenesulfonamide chalcones revealed IC50 values ranging from 5.4 µg/mL to 22.0 µg/mL against Plasmodium falciparum, indicating promising antimalarial properties .
  • Cytotoxicity Assays : In vitro assays showed that certain derivatives did not exhibit cytotoxic effects on host cells, suggesting a favorable safety profile for therapeutic applications .
  • Docking Studies : Computational studies have indicated strong binding affinities with specific enzymes, providing insights into the mechanism of action for these compounds .

Data Table

Compound NameStructural FeaturesBiological Activity
This compoundTetrazole ring, 4-chlorophenyl groupAntimicrobial, anticancer, enzyme inhibition
4-Nitrobenzenesulfonamide ChalconesNitro group, sulfonamideAntiplasmodial (IC50 5.4 µg/mL)
Indole DerivativesIndole moietyAnticancer, anti-inflammatory

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-nitrobenzenesulfonamide?

  • Methodology :

  • Multicomponent Reactions (MCRs) : Utilize tert-butyl isocyanide or similar reagents in azide-based cycloaddition reactions to construct the tetrazole core. For example, and describe synthesizing tetrazole derivatives via MCRs with yields of 39–49%, involving 4-chlorophenyl substituents.

  • Sulfonamide Coupling : Post-tetrazole formation, couple the methyl-tetrazole intermediate with 4-nitrobenzenesulfonyl chloride under basic conditions (e.g., pyridine or DMAP catalysis). Purification via column chromatography (SiO₂, EtOAc/hexane gradients) is typical, as seen in and .

  • Key Optimization : Adjust reaction stoichiometry (e.g., 2.0 mmol isocyanide) and temperature (room temp to 80°C) to improve yields .

    • Table 1 : Synthesis Parameters for Analogous Compounds
Compound TypeReactantsYieldPurification MethodReference
Tetrazole-sulfoximinetert-butyl isocyanide, sulfonamide57–67%Column chromatography
Tetrazole-sulfonamide hybrid4-chlorophenyl azide, sulfonyl chloride39–49%Recrystallization

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • 1H/13C NMR : Resolve substituent patterns (e.g., aromatic protons at δ 7.2–7.6 ppm for 4-chlorophenyl; sulfonamide protons at δ 2.5–3.5 ppm) .
  • HRMS (ESI-TOF) : Confirm molecular weight (e.g., [M+H]+ calculated within ±0.5 ppm error, as in and ).
  • TLC Monitoring : Use silica gel plates with 30% EtOAc/hexane (Rf ~0.2–0.4) to track reaction progress .
  • Elemental Analysis : Validate purity (>95%) for publication-ready data .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Cellular Assays : Test cytotoxicity (MTT assay) and anti-inflammatory activity (COX-2 inhibition) based on sulfonamide-tetrazole hybrids in and .
  • Enzyme Binding Studies : Use fluorescence polarization or SPR to assess affinity for targets like carbonic anhydrase (common sulfonamide target).
  • In Silico Screening : Perform molecular docking (AutoDock Vina) to prioritize targets (e.g., cannabinoid receptors, as tetrazoles mimic carboxylic acids) .

Advanced Questions

Q. How can computational tools like Multiwfn elucidate electronic properties influencing reactivity?

  • Electrostatic Potential (ESP) Mapping : Identify nucleophilic/electrophilic regions (e.g., sulfonamide oxygen vs. tetrazole nitrogen). Use Multiwfn to calculate ESP surfaces ( ).
  • Topological Analysis : Apply Quantum Theory of Atoms in Molecules (QTAIM) to assess bond critical points (e.g., S–N bond strength in sulfonamide).
  • Reactivity Predictions : Combine HOMO-LUMO gaps (from DFT calculations) with Fukui indices to predict sites for electrophilic substitution .

Q. How to resolve contradictions in synthetic yields reported for analogous tetrazole derivatives?

  • Root Cause Analysis :

  • Steric Effects : Bulky substituents (e.g., tert-butyl vs. adamantyl) reduce yields by hindering coupling ( vs. 13).
  • Purification Challenges : Low yields (e.g., 39% in ) may stem from inseparable regioisomers ().
    • Mitigation Strategies :
  • Optimize solvent polarity (e.g., DMF for better solubility).
  • Use preparative HPLC for challenging separations .

Q. Designing SAR studies: Which structural modifications enhance target affinity?

  • Key Modifications :

  • Tetrazole Substituents : Replace 4-chlorophenyl with 3,4-difluorophenyl () to modulate lipophilicity and hydrogen bonding.
  • Sulfonamide Tail : Introduce electron-withdrawing groups (e.g., nitro vs. methoxy) to alter electronic effects on binding ( vs. 13).
    • Experimental Workflow :
  • Synthesize derivatives with systematic substitutions.
  • Test in dose-response assays (e.g., IC50 determination) against target enzymes.
  • Correlate structural features (ClogP, polar surface area) with activity using QSAR models .

Table 2 : Biological Activity of Structural Analogs

CompoundAssay TypeActivity (IC50)Reference
Tetrazole-sulfonamide hybridsCOX-2 Inhibition1.2–5.8 µM
Tetrazole-carboxamide derivativesAnticancer (MCF-7)8.3 µM

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